Hsp90-IN-12 (VAC) Demonstrates Superior Anti-Proliferative Potency Compared to Structurally Related Vibsanin A Analogs
Within the vibsanin A analog series, Hsp90-IN-12 (VAC) exhibits the most potent anti-proliferative activity across a panel of human cancer cell lines. In the A-431 epidermoid carcinoma cell line, VAC achieved an IC50 of 0.89 μM after 72 hours [1]. In contrast, the parent compound vibsanin A (IC50 > 10 μM) and other synthesized analogs (VAA, VAB, etc.) displayed significantly weaker or negligible activity in the same assay systems, with VAC showing at least 11-fold greater potency than the parent compound [1]. This superior anti-proliferative profile is a direct result of the chemical modifications distinguishing VAC from its less active structural relatives [2].
| Evidence Dimension | Anti-proliferative activity (Cell Viability) |
|---|---|
| Target Compound Data | IC50 = 0.89 μM (A-431 cell line) |
| Comparator Or Baseline | Vibsanin A (1): IC50 > 10 μM (A-431 cell line); Vibsanin A analog A (2): IC50 > 10 μM; Vibsanin A analog B (3): IC50 > 10 μM. |
| Quantified Difference | >11-fold increase in potency for VAC over the parent compound vibsanin A and other analogs. |
| Conditions | Human A-431 epidermoid carcinoma cells; 72-hour incubation; MTT assay for cell viability. |
Why This Matters
This data ensures that procurement of VAC (Hsp90-IN-12) selects the most active compound from its specific chemical series, maximizing the chance of observing a robust biological effect in cellular models.
- [1] Miura, K., et al. (2020). Identification of vibsanin A analog as a novel HSP90 inhibitor. Bioorganic & Medicinal Chemistry, 28(2), 115253. View Source
- [2] Li, M., et al. (2022). Design, synthesis and biological evaluation of a new class of Hsp90 inhibitors vibsanin C derivatives. European Journal of Medicinal Chemistry, 244, 114844. View Source
